

Synthesis of (-)-kendomycin using 2,4-Dimethoxy-3-methylbenzaldehyde

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Compound of Interest

Compound Name:	2,4-Dimethoxy-3-methylbenzaldehyde
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Application Notes and Protocols for the Synthesis of (-)-Kendomycin

For Researchers, Scientists, and Drug Development Professionals

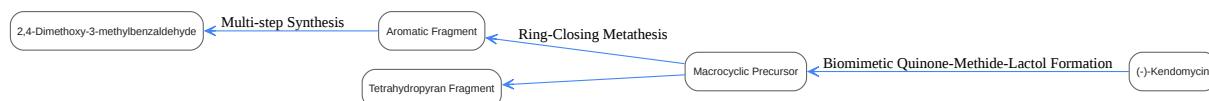
This document provides detailed application notes and protocols for the total synthesis of the potent antibiotic and anti-cancer agent, (-)-kendomycin, commencing from the commercially available starting material, **2,4-Dimethoxy-3-methylbenzaldehyde**. The presented synthesis is based on the convergent and stereocontrolled approach developed by Smith and coworkers, which features a Petasis-Ferrier union/rearrangement, a ring-closing metathesis, and a biomimetic quinone-methide-lactol assembly as key strategic elements.[\[1\]](#)[\[2\]](#)

Introduction

(-)-Kendomycin is a structurally unique 16-membered macrocyclic polyketide with a dense array of stereogenic centers and a quinone methide chromophore. Its significant biological activities, including potent antagonism of the endothelin receptor, anti-osteoporotic properties, and broad-spectrum antibacterial and cytotoxic effects, have made it a compelling target for total synthesis.[\[3\]](#) The synthetic route detailed herein provides a robust and efficient pathway to access this complex natural product, enabling further investigation into its therapeutic potential and the development of novel analogs.

Retrosynthetic Analysis and Strategy

The synthetic strategy hinges on the convergent assembly of two key fragments: a highly functionalized tetrahydropyran portion and an aromatic piece derived from **2,4-Dimethoxy-3-methylbenzaldehyde**. The overall workflow can be visualized as the disconnection of the macrocycle at the C13-C14 olefin via ring-closing metathesis (RCM) and the C4a-C5 bond, which is formed through a Petasis-Ferrier rearrangement.



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Caption: Retrosynthetic analysis of (-)-kendomycin.

Experimental Protocols

The following protocols detail the key transformations in the synthesis of (-)-kendomycin, starting from **2,4-Dimethoxy-3-methylbenzaldehyde**.

Synthesis of the Aromatic Fragment

The initial steps involve the elaboration of **2,4-Dimethoxy-3-methylbenzaldehyde** to introduce the necessary functional groups for subsequent coupling reactions. A key transformation is the installation of a vinyl iodide moiety, which serves as a handle for the crucial Suzuki-Miyaura coupling.

Representative Protocol: Synthesis of a Vinyl Iodide Intermediate

A detailed protocol for a similar transformation can be found in the supporting information of the primary literature. The general steps involve:

- Wittig Reaction: **2,4-Dimethoxy-3-methylbenzaldehyde** is reacted with a suitable phosphonium ylide to install the initial part of the side chain.

- Functional Group Manipulations: The resulting alkene is then subjected to a series of reactions, including reduction of the ester, protection of the alcohol, and hydrozirconation-iodination to stereoselectively install the vinyl iodide.

Synthesis of the Tetrahydropyran Fragment

The densely substituted tetrahydropyran core is constructed using a Petasis-Ferrier union/rearrangement tactic. This key step brings together two simpler fragments in a highly stereocontrolled manner.

Fragment Coupling and Macrocyclization

With both the aromatic and tetrahydropyran fragments in hand, the next crucial phase involves their coupling and the formation of the 16-membered macrocycle.

Protocol: Ring-Closing Metathesis (RCM)

- Substrate Preparation: The coupled product, a diene, is dissolved in degassed dichloromethane.
- Catalyst Addition: A solution of a Grubbs' second-generation catalyst in dichloromethane is added to the substrate solution.
- Reaction Monitoring: The reaction is stirred at reflux and monitored by TLC for the consumption of the starting material.
- Work-up and Purification: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography to yield the macrocyclic olefin.

Final Steps: Completion of the Synthesis

The final stages of the synthesis involve the isomerization of the newly formed olefin to the desired (E)-geometry and the formation of the quinone-methide-lactol moiety.

Protocol: Olefin Isomerization

The (Z)-olefin obtained from the RCM reaction is isomerized to the thermodynamically more stable (E)-isomer via an epoxidation-deoxygenation sequence.

- Epoxidation: The olefin is treated with a peroxy acid (e.g., m-CPBA) to form the corresponding epoxide.
- Deoxygenation: The epoxide is then treated with a reducing agent, such as a tungsten-based reagent, to yield the (E)-olefin.

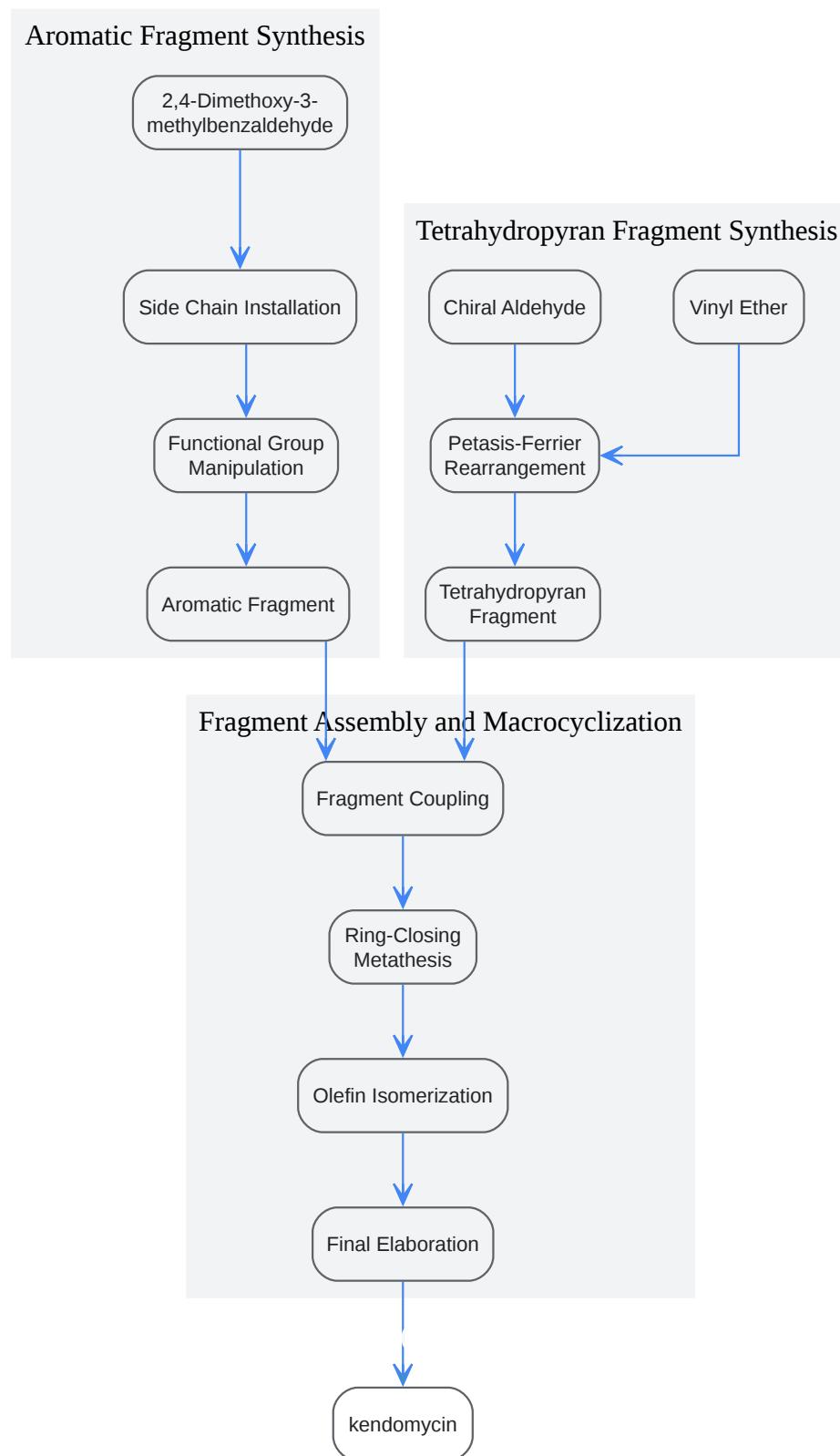
Data Presentation

The following tables summarize the quantitative data for key reactions in the synthesis of (-)-kendomycin.

Step	Reaction	Starting Material	Product	Yield (%)	Key Reagents
1	Petasis-Ferrier Rearrangement	Aldehyde & Vinyl Ether	Tetrahydropyran	75	Me ₂ AlCl
2	Suzuki-Miyaura Coupling	Aromatic Fragment & THP Fragment	Coupled Product	86	PdCl ₂ (dpf)
3	Ring-Closing Metathesis	Diene	Macrocyclic (Z-isomer)	80	Grubbs' II Catalyst
4	Olefin Isomerization	Macrocyclic (Z-isomer)	Macrocyclic (E-isomer)	65 (2 steps)	m-CPBA, WCl ₆ , n-BuLi

Overall Synthetic Workflow

The convergent nature of the synthesis allows for the efficient assembly of the complex target molecule.

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Caption: Overall synthetic workflow for (-)-kendomycin.

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References

- 1. Evolution of a total synthesis of (-)-kendomycin exploiting a Petasis-Ferrier rearrangement/ring-closing olefin metathesis strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
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